molecular formula C23H23N5O2 B11283744 1-Methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione

1-Methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione

Cat. No.: B11283744
M. Wt: 401.5 g/mol
InChI Key: XPNLTJYDCJRWKN-UHFFFAOYSA-N
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Description

1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic organic compound that belongs to the class of imidazo[1,2-g]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. Key steps may involve:

    N-alkylation: Introduction of the methyl group at the nitrogen atom.

    Aromatic substitution: Attachment of the 3-methylphenyl and 4-methylphenyl groups.

    Cyclization: Formation of the imidazo[1,2-g]purine core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-8-phenyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 1-methyl-8-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The unique structural features of 1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione, such as the specific substitution pattern, confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O2/c1-15-7-9-17(10-8-15)14-28-21(29)19-20(25(3)23(28)30)24-22-26(11-12-27(19)22)18-6-4-5-16(2)13-18/h4-10,13H,11-12,14H2,1-3H3

InChI Key

XPNLTJYDCJRWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC=CC(=C5)C)N(C2=O)C

Origin of Product

United States

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